molecular formula C19H15F2NO4 B2696260 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate CAS No. 1021093-56-0

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate

Cat. No. B2696260
CAS RN: 1021093-56-0
M. Wt: 359.329
InChI Key: VTZWLNHOTYIPCS-UHFFFAOYSA-N
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Description

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetate, also known as Difluoroisoxazole, is a chemical compound that has gained significant interest in scientific research due to its potential applications in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole is not fully understood; however, it has been suggested that it inhibits the activity of certain enzymes and proteins in the body, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells, inhibit fungal growth, and exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole in lab experiments is its potential as a versatile tool for investigating various biological pathways and processes. However, one limitation is its relatively low yield in the synthesis method, which can limit its availability for research purposes.

Future Directions

There are several potential future directions for research on (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Another direction is to explore its potential as a herbicide and insecticide for agricultural applications. Additionally, further research is needed to fully understand the mechanism of action of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole and its effects on different biological pathways and processes.
Conclusion:
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole is a promising chemical compound that has gained significant interest in scientific research due to its potential applications in pharmaceuticals and agrochemicals. Its anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial properties make it a versatile tool for investigating various biological pathways and processes. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride to form 2,4-difluoro-5-(hydroxyimino)benzaldehyde. This intermediate undergoes a cyclization reaction with ethyl acetoacetate in the presence of sodium ethoxide to form (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole. The yield of this synthesis method is around 50%.

Scientific Research Applications

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(p-tolyloxy)acetateazole has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. It has been found to exhibit anti-inflammatory, anti-tumor, anti-fungal, and anti-bacterial properties. It has also been investigated for its potential as a herbicide and insecticide.

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO4/c1-12-2-5-15(6-3-12)24-11-19(23)25-10-14-9-18(26-22-14)16-7-4-13(20)8-17(16)21/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZWLNHOTYIPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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